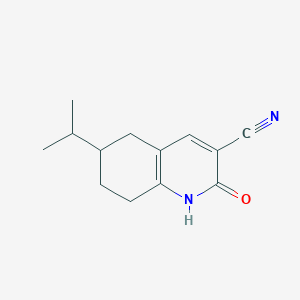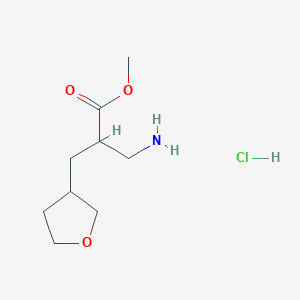
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
Overview
Description
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol (DCBP) is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for researchers to study various biochemical and physiological processes in order to gain greater insight into the functioning of the human body and its various systems. DCBP has been used in lab experiments to study the effects of various drugs and compounds on the human body, as well as to study the effects of environmental toxins on living systems.
Scientific Research Applications
Anti-allergic Reactions
The compound may also serve as a basis for developing anti-allergic medications. Its structure suggests it could prevent the release of histamine from mast cells, which is a key factor in allergic reactions.
Each of these applications warrants further investigation to determine the efficacy and safety of “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol” in each respective field. The compound’s diverse potential makes it a valuable subject for scientific research across various domains of medical science .
Mechanism of Action
Target of Action
It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . It is also suggested that it may target the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane .
Mode of Action
The mode of action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . When targeting ANT, it acts as a hexokinase (HK) inducer and induces a conformational change in the ANT, leading to mitochondrial channel formation .
Biochemical Pathways
Its antiseptic properties suggest that it may interfere with the metabolic processes of bacteria and viruses, thereby inhibiting their growth and replication .
Pharmacokinetics
It is known that it is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
The result of the action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is the elimination of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of these infections, such as sore throat .
Action Environment
The action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect its antiseptic activity . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKXAKTSOBSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethoxypillar[5]arene](/img/structure/B1463440.png)


amine hydrochloride](/img/structure/B1463444.png)

![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)
![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)
![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)




![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)